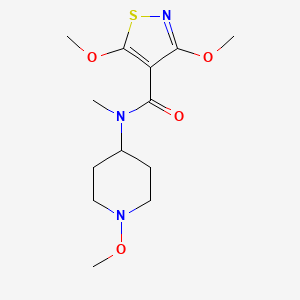![molecular formula C18H19ClN2O3 B7439110 N-[3-(2-chlorophenyl)cyclobutyl]-5-methoxy-1-methyl-4-oxopyridine-2-carboxamide](/img/structure/B7439110.png)
N-[3-(2-chlorophenyl)cyclobutyl]-5-methoxy-1-methyl-4-oxopyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(2-chlorophenyl)cyclobutyl]-5-methoxy-1-methyl-4-oxopyridine-2-carboxamide, also known as ABT-089, is a synthetic compound that has been studied for its potential therapeutic uses in the treatment of various neurological disorders. ABT-089 belongs to the class of compounds known as nicotinic acetylcholine receptor agonists, which have been shown to have a range of effects on the central nervous system.
Mécanisme D'action
N-[3-(2-chlorophenyl)cyclobutyl]-5-methoxy-1-methyl-4-oxopyridine-2-carboxamide acts as an agonist of the nicotinic acetylcholine receptor, specifically targeting the α4β2 subtype. This receptor subtype is involved in various functions of the central nervous system, including cognitive function, attention, and memory. By activating this receptor subtype, N-[3-(2-chlorophenyl)cyclobutyl]-5-methoxy-1-methyl-4-oxopyridine-2-carboxamide enhances the release of several neurotransmitters, including dopamine, acetylcholine, and glutamate, which are involved in these functions.
Biochemical and Physiological Effects:
N-[3-(2-chlorophenyl)cyclobutyl]-5-methoxy-1-methyl-4-oxopyridine-2-carboxamide has been shown to have several biochemical and physiological effects in animal models and humans. These include improved cognitive function, memory, attention, and learning, as well as increased levels of several neurotransmitters in the brain. The compound has also been shown to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[3-(2-chlorophenyl)cyclobutyl]-5-methoxy-1-methyl-4-oxopyridine-2-carboxamide as a research tool is its selectivity for the α4β2 nicotinic acetylcholine receptor subtype. This allows researchers to specifically target this receptor subtype and study its effects on various functions of the central nervous system. However, one limitation of N-[3-(2-chlorophenyl)cyclobutyl]-5-methoxy-1-methyl-4-oxopyridine-2-carboxamide is its relatively short half-life, which can make it difficult to maintain stable levels of the compound in the body over extended periods of time.
Orientations Futures
There are several potential future directions for research on N-[3-(2-chlorophenyl)cyclobutyl]-5-methoxy-1-methyl-4-oxopyridine-2-carboxamide and other nicotinic acetylcholine receptor agonists. These include further studies on the compound's effects on cognitive function, memory, and attention in various neurological disorders, as well as investigations into its potential use as a neuroprotective agent. Additionally, researchers may explore the use of N-[3-(2-chlorophenyl)cyclobutyl]-5-methoxy-1-methyl-4-oxopyridine-2-carboxamide in combination with other drugs or therapies to enhance its effects or reduce potential side effects. Finally, further optimization of the synthesis method for N-[3-(2-chlorophenyl)cyclobutyl]-5-methoxy-1-methyl-4-oxopyridine-2-carboxamide may enable the production of larger quantities of the compound for use in future studies.
Méthodes De Synthèse
The synthesis of N-[3-(2-chlorophenyl)cyclobutyl]-5-methoxy-1-methyl-4-oxopyridine-2-carboxamide involves several steps, starting with the reaction of 2-chlorobenzaldehyde with cyclobutanone to form a key intermediate. This intermediate is then reacted with methylamine and a pyridine-2-carboxylic acid derivative to yield the final product, N-[3-(2-chlorophenyl)cyclobutyl]-5-methoxy-1-methyl-4-oxopyridine-2-carboxamide. The synthesis of N-[3-(2-chlorophenyl)cyclobutyl]-5-methoxy-1-methyl-4-oxopyridine-2-carboxamide has been optimized over the years to improve yields and purity, and several variations of the method have been reported in the literature.
Applications De Recherche Scientifique
N-[3-(2-chlorophenyl)cyclobutyl]-5-methoxy-1-methyl-4-oxopyridine-2-carboxamide has been extensively studied for its potential therapeutic uses in the treatment of various neurological disorders, including Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia. The compound has been shown to improve cognitive function and memory in animal models of these disorders, and has also been tested in clinical trials in humans.
Propriétés
IUPAC Name |
N-[3-(2-chlorophenyl)cyclobutyl]-5-methoxy-1-methyl-4-oxopyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-21-10-17(24-2)16(22)9-15(21)18(23)20-12-7-11(8-12)13-5-3-4-6-14(13)19/h3-6,9-12H,7-8H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPLIUWXLGTWDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1C(=O)NC2CC(C2)C3=CC=CC=C3Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2-chlorophenyl)cyclobutyl]-5-methoxy-1-methyl-4-oxopyridine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-[3-[(dimethylamino)methyl]-3-hydroxypyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]methanesulfonamide](/img/structure/B7439035.png)
![(6-Hydroxy-2-methylquinolin-3-yl)-(2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)methanone](/img/structure/B7439046.png)
![methyl 1-[(2,2-dimethyl-3H-1-benzofuran-6-carbonyl)amino]-3-hydroxycyclobutane-1-carboxylate](/img/structure/B7439056.png)
![3-ethylsulfanyl-N-[3-methyl-1-(oxan-4-yl)pyrazol-4-yl]pyridine-2-carboxamide](/img/structure/B7439062.png)
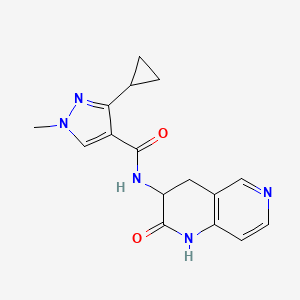
![3-(3-chloro-4-methylphenyl)-1-[4-(2H-tetrazol-5-ylmethyl)piperidin-1-yl]propan-1-one](/img/structure/B7439075.png)
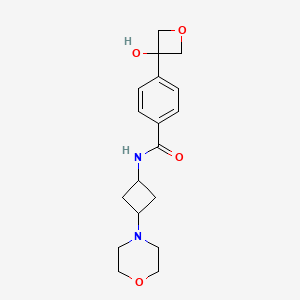
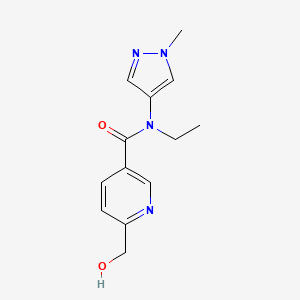

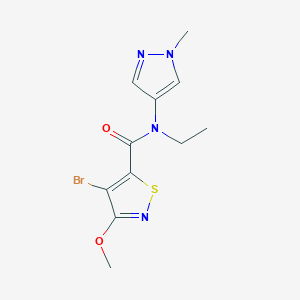
![N-[1-(3-chlorophenyl)cyclopropyl]-4-(3-hydroxyoxetan-3-yl)benzamide](/img/structure/B7439098.png)
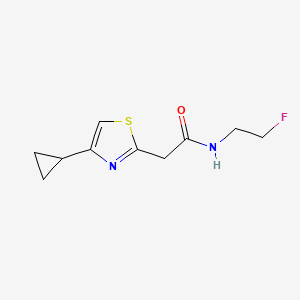
![N,N-dimethyl-4-[2-(1,2-thiazol-3-yloxy)acetyl]-1,4-diazepane-1-sulfonamide](/img/structure/B7439107.png)
